An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 4-Chlorophenolate
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 4-Chlorophenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-chlorophenolate, also known as sodium p-chlorophenoxide, is an organic salt with significant applications in chemical synthesis and as a biocidal agent. Its utility as a precursor in the manufacturing of pharmaceuticals and agrochemicals, as well as its fungicidal and preservative properties, make a thorough understanding of its physical and chemical characteristics essential for researchers and developers in these fields.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium 4-chlorophenolate, detailed experimental protocols for their determination, and insights into its reactivity and biological mechanism of action.
Chemical Identity and Structure
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IUPAC Name: sodium;4-chlorophenolate[3]
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Synonyms: Sodium 4-chlorophenoxide, 4-Chlorophenol sodium salt, Sodium p-chlorophenolate[4]
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CAS Number: 1121-75-1
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Molecular Formula: C₆H₄ClNaO[3]
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Molecular Weight: 150.54 g/mol [3]
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Chemical Structure:
Physical Properties
The physical properties of sodium 4-chlorophenolate are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Appearance | Yellow to brown solid | [5] |
| Melting Point | 42.8 °C | [4] |
| Boiling Point | 220 °C at 760 mmHg | [4] |
| Density | 1.161 g/cm³ | [4] |
| Flash Point | 80.1 °C | [4] |
| Vapor Pressure | 0.0783 mmHg at 25°C | [4] |
| Solubility | Soluble in water. | [6] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Chemical Properties and Reactivity
Sodium 4-chlorophenolate exhibits reactivity characteristic of a phenoxide, making it a versatile reagent in organic synthesis.
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Nucleophilic Substitution Reactions: The phenoxide ion is a potent nucleophile, readily participating in Williamson ether synthesis and other nucleophilic substitution reactions. It can react with alkyl halides, sulfonates, or esters to introduce the 4-chlorophenoxy moiety into a molecule. [1]
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Cross-Coupling Reactions: It can be employed in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical and materials science. [1]
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Precursor for Biologically Active Molecules: Sodium 4-chlorophenolate serves as a building block for the synthesis of more complex molecules with potential pharmacological or agricultural applications. [1]
Experimental Protocols
Determination of Melting Point
The melting point of sodium 4-chlorophenolate can be determined using the capillary method with a melting point apparatus.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry sodium 4-chlorophenolate is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
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Heating: The sample is heated at a steady rate of 1-2 °C per minute.
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Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample is liquid are recorded. This range represents the melting point. For a pure substance, this range should be narrow.
Caption: Workflow for Melting Point Determination.
Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in sodium 4-chlorophenolate.
Methodology:
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Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.
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Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
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Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the aromatic ring, C-O, and C-Cl bonds.
An example of an IR spectrum for sodium 4-chlorophenolate is available from Guidechem, which can be used as a reference. [7]
¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
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Sample Preparation: A small amount of sodium 4-chlorophenolate is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in an NMR tube.
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Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired.
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Data Interpretation: The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the molecular structure.
Reference ¹³C NMR data in D₂O for sodium 4-chlorophenolate is available from Guidechem. [7]
UV-Vis spectroscopy is useful for studying the electronic transitions within the molecule. For the parent compound, 4-chlorophenol, characteristic absorption bands are observed at approximately 225 nm and 280 nm in aqueous solution. [1] Methodology:
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Sample Preparation: A dilute solution of sodium 4-chlorophenolate is prepared in a suitable solvent (e.g., water or ethanol).
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Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) using a spectrophotometer.
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Data Interpretation: The wavelengths of maximum absorbance (λmax) are identified.
Biological Activity and Mechanism of Action
Chlorophenols, including the 4-chlorophenolate ion, are known for their biocidal activity, particularly as fungicides. [2][8]The primary mechanism of this toxicity is the uncoupling of oxidative phosphorylation in mitochondria. [9] Mechanism of Uncoupling Oxidative Phosphorylation:
The 4-chlorophenolate ion acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This gradient is essential for the synthesis of ATP by ATP synthase. By providing an alternative pathway for protons to re-enter the mitochondrial matrix, the 4-chlorophenolate ion dissipates the proton-motive force. As a result, the energy from electron transport is released as heat rather than being used for ATP synthesis. This leads to a decrease in cellular ATP levels and ultimately cell death. [3][9]
Caption: Mechanism of proton transport by 4-chlorophenolate.
Conclusion
Sodium 4-chlorophenolate is a compound with well-defined physical and chemical properties that underpin its utility in diverse scientific and industrial applications. Its role as a versatile synthetic intermediate and a potent biocide is directly related to its chemical reactivity and its ability to interfere with fundamental biological processes such as oxidative phosphorylation. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this important chemical. A comprehensive understanding of these properties is crucial for its safe and effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium 4-chlorophenolate | C6H4ClNaO | CID 23666363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Uncoupling of oxidative phosphorylation in rat liver mitochondria by chloroethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
